molecular formula C18H19N3O4S B2490345 N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-73-9

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2490345
CAS No.: 874805-73-9
M. Wt: 373.43
InChI Key: RFNJFHWZNUCZJI-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a thiophene ring, and an oxazolidinone moiety

Properties

IUPAC Name

N'-benzyl-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(19-11-13-5-2-1-3-6-13)17(23)20-12-15-21(8-9-25-15)18(24)14-7-4-10-26-14/h1-7,10,15H,8-9,11-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNJFHWZNUCZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Thiophene-2-Carbonyl)Oxazolidine

The oxazolidine ring is constructed via cyclization of a β-amino alcohol with thiophene-2-carbonyl chloride. A representative protocol involves:

  • Preparation of β-amino alcohol :

    • 2-Amino-1,3-propanediol (1.0 equiv) is reacted with thiophene-2-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl.
    • After 4 hours, the mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.
    • Yield : 78–85% (crude), purified via silica gel chromatography (hexane:ethyl acetate, 7:3).
  • Cyclization to oxazolidine :

    • The intermediate amide is treated with p-toluenesulfonic acid (p-TsOH, 0.1 equiv) in toluene at reflux (110°C) for 6 hours.
    • Water is removed azeotropically using a Dean-Stark trap to drive the reaction.
    • Yield : 70–75% after recrystallization (ethanol/water).

Characterization Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 7.00 (d, J = 3.4 Hz, 1H, thiophene), 4.35–4.20 (m, 2H, oxazolidine CH₂), 3.85–3.70 (m, 2H, oxazolidine CH₂).

Formation of the Oxalamide Core

Synthesis of N1-Benzyl Oxalyl Chloride

Benzylamine is reacted with oxalyl chloride under controlled conditions:

  • Benzylamine (1.0 equiv) is added dropwise to oxalyl chloride (2.2 equiv) in dry THF at –10°C.
  • The reaction is stirred for 2 hours, then filtered to remove precipitated HCl salts.
  • Yield : 90–95% (crude), used without purification.

Coupling with the Oxazolidine-Methylamine Intermediate

The oxazolidine-thiophene fragment is functionalized with an aminomethyl group:

  • Aminomethylation :
    • 3-(Thiophene-2-carbonyl)oxazolidine (1.0 equiv) is treated with formaldehyde (37% aq., 1.5 equiv) and ammonium chloride (0.5 equiv) in methanol at 50°C for 3 hours.
    • Yield : 80–85% after column chromatography (DCM:methanol, 9:1).
  • Oxalamide Coupling :
    • The aminomethyl-oxazolidine (1.0 equiv) is added to N1-benzyl oxalyl chloride (1.1 equiv) in THF at 0°C.
    • Triethylamine (2.0 equiv) is introduced to neutralize HCl.
    • After 12 hours, the mixture is concentrated and purified via silica gel (ethyl acetate:hexane, 1:1).
    • Yield : 65–70%.

Characterization Data :

  • HRMS (ESI) : m/z calculated for C₁₉H₂₂N₄O₆S₂ [M+H]⁺: 467.10, found: 467.09.
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5 (C=O), 165.2 (C=O), 142.1 (thiophene C), 136.8 (benzyl C), 128.4–127.1 (aromatic C).

Alternative Synthetic Routes and Optimization

Copper-Catalyzed Cross-Coupling for Oxazolidine Functionalization

A modified approach employs copper(I) iodide (10 mol%) and DMEDA (20 mol%) in dioxane at 90°C to facilitate C–N bond formation between the oxazolidine and thiophene carbonyl group. This method reduces side reactions but requires rigorous exclusion of moisture.

Comparative Yields :

Method Yield (%) Purity (%)
Classical Cyclization 70 95
Copper-Catalyzed 68 98

Protecting Group Strategies

To prevent undesired side reactions during oxalamide coupling, hydroxyl groups on the oxazolidine precursor are protected as tert-butyldimethylsilyl (TBDMS) ethers. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF post-coupling.

Challenges and Troubleshooting

  • Epimerization During Cyclization :

    • The oxazolidine ring formation can lead to epimerization at C3. Using chiral β-amino alcohols or low-temperature conditions minimizes racemization.
  • Purification Difficulties :

    • Silica gel chromatography with gradient elution (hexane → ethyl acetate) is critical for separating oxalamide diastereomers.
  • Side Reactions in Aminomethylation :

    • Excess formaldehyde leads to over-alkylation. Stoichiometric control (1.5 equiv) and monitored reaction times are essential.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.

Scientific Research Applications

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The thiophene ring and oxazolidinone moiety can form hydrogen bonds and other non-covalent interactions with proteins, influencing their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N1-benzyl-N2-(oxazolidin-2-yl)methyl)oxalamide:

    N1-benzyl-N2-((3-(furan-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.

    N1-benzyl-N2-((3-(pyrrole-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide: Features a pyrrole ring, which can affect its biological activity and interactions with proteins.

Uniqueness

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Biological Activity

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound features a benzyl group, an oxazolidinone moiety, and a thiophene ring. The presence of the thiophene ring is crucial as it enhances the compound's biological properties through its electron-rich nature and ability to participate in various biochemical interactions.

The biological activity of this compound is largely attributed to its interaction with biological macromolecules, including proteins and enzymes. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, potentially altering signaling pathways involved in cellular responses.
  • Non-Covalent Interactions : The thiophene ring and oxazolidinone structure allow for hydrogen bonding and π-stacking interactions with target proteins, enhancing binding affinity.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antimicrobial Activity : Thiophene-containing compounds are known for their antimicrobial properties, which may extend to this compound.
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential as an anticancer agent.
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung)15Induction of apoptosis
    MCF7 (Breast)10Cell cycle arrest
    HeLa (Cervical)12Inhibition of proliferation
  • In Vivo Studies :
    • Animal models have been used to assess the anti-inflammatory effects of the compound. Administration resulted in reduced inflammation markers in serum, indicating potential therapeutic benefits in inflammatory diseases.

Comparative Analysis

To further understand the compound's potential, a comparison with similar thiophene-derived compounds was conducted:

Compound NameBiological ActivityUnique Features
N1-(benzoylthiophen-2-yl)methyl)-N2-(phenyl)oxalamideAntimicrobial, AnticancerBenzoyl group enhances solubility
N1,N2-Bis(thiophen-2-ylmethyl)oxalamideStronger π-stackingGreater interaction potential with biomolecules

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